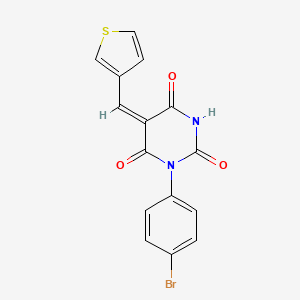
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD-K63400669, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and agriculture.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit the expression of certain proteins that are involved in cancer cell survival and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 is its broad-spectrum anticancer activity. It has been found to be effective against a range of cancer cell lines, making it a potential candidate for the development of new anticancer agents. Another advantage is its herbicidal activity, which makes it a potential candidate for the development of new herbicides.
However, one of the main limitations of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations that improve its solubility and bioavailability.
In drug discovery, future research could focus on the development of new derivatives of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 that have improved potency and selectivity against specific cancer cell lines. In agriculture, future research could focus on the development of new herbicides that are based on the structure of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9.
Conclusion
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 is a chemical compound that has shown promising results in various scientific research applications, including drug discovery and agriculture. Its broad-spectrum anticancer activity and herbicidal activity make it a potential candidate for the development of new anticancer agents and herbicides. However, its poor solubility and short half-life are limitations that need to be addressed. Further research and development are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for various applications.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 involves the condensation of 4-bromoaniline and 3-thiophene carboxaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with potassium carbonate and acetic anhydride to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 has shown promising results in various scientific research applications. In drug discovery, it has been identified as a potential lead compound for the development of novel anticancer agents. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In addition to its potential use in drug discovery, 1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione9 has also been studied for its agricultural applications. It has been found to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Propiedades
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWSBQQUIXFONZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)

![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
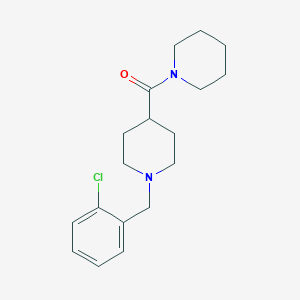
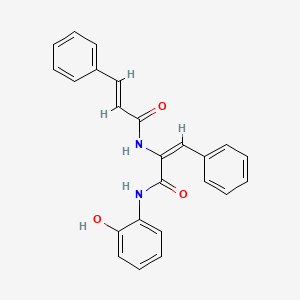
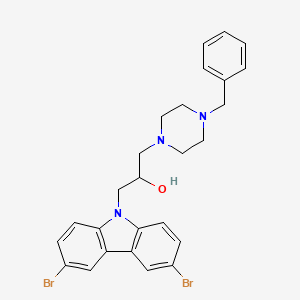
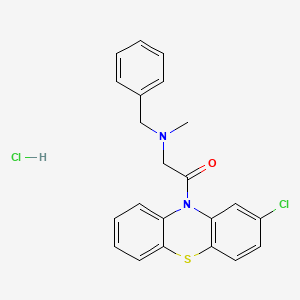
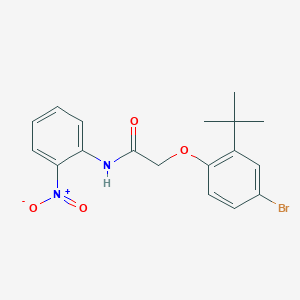
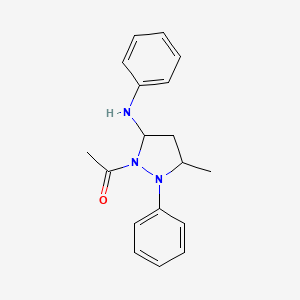
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)